

Check Availability & Pricing

# Soblidotin (TZT-1027): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Soblidotin |           |
| Cat. No.:            | B1682096   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Soblidotin**, also known as TZT-1027, is a potent synthetic analog of the natural marine product dolastatin 10. As a microtubule-depolymerizing agent, it exhibits significant cytotoxic and antivascular activities, making it a compound of interest in oncology research and drug development. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, preclinical and clinical data, and key experimental protocols related to **Soblidotin**.

# **Chemical Structure and Properties**

**Soblidotin** is a synthetic derivative of dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia.[1] The chemical modifications in **Soblidotin** contribute to its enhanced antitumor activity and pharmacological properties.

Chemical Name: (2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-(2-phenylethylamino)propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide

Molecular Formula: C39H67N5O6

Molecular Weight: 701.98 g/mol



CAS Number: 149606-27-9

Synonyms: TZT-1027, Auristatin PE

## **Mechanism of Action**

**Soblidotin** exerts its potent anticancer effects primarily by disrupting microtubule dynamics, which are essential for various cellular processes, including mitosis, intracellular transport, and maintenance of cell shape.



## **Inhibition of Tubulin Polymerization**

**Soblidotin** functions as a microtubule-depolymerizing agent by binding to tubulin and inhibiting its polymerization into microtubules.[1] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis.[1]

# Signaling Pathway of Soblidotin-Induced G2/M Arrest and Apoptosis

The inhibition of tubulin polymerization by **Soblidotin** activates a cascade of signaling events that culminate in cell cycle arrest and apoptosis. While the precise pathway for **Soblidotin** is not fully elucidated, the general mechanism for microtubule-targeting agents involves the activation of the spindle assembly checkpoint, leading to the inhibition of the anaphase-promoting complex/cyclosome (APC/C). This results in the accumulation of cyclin B1 and subsequent Cdk1 activation, which maintains the cell in a mitotic state. Prolonged mitotic arrest activates the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases.



Click to download full resolution via product page

**Soblidotin**'s mechanism leading to apoptosis.

# Quantitative Data In Vitro Cytotoxicity

**Soblidotin** has demonstrated potent cytotoxic activity against a wide range of human cancer cell lines.



| Cell Line                  | Cancer Type   | GI50 (μM) |
|----------------------------|---------------|-----------|
| Leukemia                   |               |           |
| CCRF-CEM                   | -<br>Leukemia | < 0.01    |
| K-562                      | Leukemia      | < 0.01    |
| MOLT-4                     | Leukemia      | < 0.01    |
| RPMI-8226                  | Leukemia      | < 0.01    |
| SR                         | Leukemia      | < 0.01    |
| Non-Small Cell Lung Cancer |               |           |
| A549/ATCC                  | NSCLC         | 0.012     |
| EKVX                       | NSCLC         | < 0.01    |
| HOP-62                     | NSCLC         | < 0.01    |
| HOP-92                     | NSCLC         | < 0.01    |
| NCI-H226                   | NSCLC         | < 0.01    |
| NCI-H23                    | NSCLC         | < 0.01    |
| NCI-H322M                  | NSCLC         | < 0.01    |
| NCI-H460                   | NSCLC         | < 0.01    |
| NCI-H522                   | NSCLC         | < 0.01    |
| Colon Cancer               |               |           |
| COLO 205                   | Colon         | < 0.01    |
| HCT-116                    | Colon         | < 0.01    |
| HCT-15                     | Colon         | < 0.01    |
| HT29                       | Colon         | < 0.01    |
| KM12                       | Colon         | < 0.01    |
| SW-620                     | Colon         | < 0.01    |



| CNS Cancer     | _        |        |
|----------------|----------|--------|
| SF-268         | CNS      | < 0.01 |
| SF-295         | CNS      | < 0.01 |
| SF-539         | CNS      | < 0.01 |
| SNB-19         | CNS      | < 0.01 |
| SNB-75         | CNS      | < 0.01 |
| U251           | CNS      | < 0.01 |
| Melanoma       |          |        |
| LOX IMVI       | Melanoma | < 0.01 |
| MALME-3M       | Melanoma | < 0.01 |
| M14            | Melanoma | < 0.01 |
| SK-MEL-2       | Melanoma | < 0.01 |
| SK-MEL-28      | Melanoma | < 0.01 |
| SK-MEL-5       | Melanoma | < 0.01 |
| UACC-257       | Melanoma | < 0.01 |
| UACC-62        | Melanoma | < 0.01 |
| Ovarian Cancer |          |        |
| IGROV1         | Ovarian  | < 0.01 |
| OVCAR-3        | Ovarian  | < 0.01 |
| OVCAR-4        | Ovarian  | < 0.01 |
| OVCAR-5        | Ovarian  | < 0.01 |
| OVCAR-8        | Ovarian  | < 0.01 |
| SK-OV-3        | Ovarian  | 0.011  |
| Renal Cancer   |          |        |
|                |          |        |



| 786-0                                                         | Renal                       | < 0.01                               |
|---------------------------------------------------------------|-----------------------------|--------------------------------------|
| A498                                                          | Renal                       | < 0.01                               |
| ACHN                                                          | Renal                       | < 0.01                               |
| CAKI-1                                                        | Renal                       | < 0.01                               |
| RXF 393                                                       | Renal                       | < 0.01                               |
| SN12C                                                         | Renal                       | < 0.01                               |
| TK-10                                                         | Renal                       | < 0.01                               |
| UO-31                                                         | Renal                       | < 0.01                               |
| Prostate Cancer                                               |                             |                                      |
|                                                               |                             |                                      |
| PC-3                                                          | Prostate                    | < 0.01                               |
| PC-3<br>DU-145                                                | Prostate  Prostate          | < 0.01<br>< 0.01                     |
|                                                               |                             |                                      |
| DU-145                                                        |                             |                                      |
| DU-145<br>Breast Cancer                                       | Prostate                    | < 0.01                               |
| DU-145  Breast Cancer  MCF7                                   | Prostate  Breast            | < 0.01                               |
| DU-145  Breast Cancer  MCF7  MDA-MB-231/ATCC                  | Prostate  Breast  Breast    | < 0.01<br>< 0.01<br>< 0.01           |
| DU-145  Breast Cancer  MCF7  MDA-MB-231/ATCC  HS 578T         | Breast Breast Breast        | < 0.01<br>< 0.01<br>< 0.01<br>< 0.01 |
| DU-145  Breast Cancer  MCF7  MDA-MB-231/ATCC  HS 578T  BT-549 | Breast Breast Breast Breast | < 0.01 < 0.01 < 0.01 < 0.01 < 0.01   |

Data from the NCI-60 human tumor cell line screen. The GI50 value is the drug concentration causing 50% growth inhibition.

## **In Vivo Antitumor Activity**

**Soblidotin** has demonstrated significant antitumor activity in various murine and human tumor xenograft models.[1] It has been shown to be effective in tumors that are resistant to other microtubule inhibitors like vincristine and docetaxel.[2]



### **Preclinical Pharmacokinetics**

Pharmacokinetic studies of **Soblidotin** have been conducted in several animal species. After a single intravenous administration, the plasma half-life was observed to be between 5 to 8 hours.[3] Repeated daily intravenous doses did not lead to an accumulation of **Soblidotin** in the plasma.[3]

| Species | Dose (mg/kg) | Route | T½ (h) |
|---------|--------------|-------|--------|
| Mouse   | 3.4          | IV    | ~5-8   |
| Rat     | N/A          | IV    | ~5-8   |
| Rabbit  | N/A          | IV    | ~5-8   |

T½: Half-life. Data is limited and compiled from available preclinical information.[3]

### **Clinical Trial Data**

A Phase I clinical trial of **Soblidotin** in patients with non-small cell lung cancer (NSCLC) established the maximum tolerated dose (MTD) and the recommended Phase II dose.

| Parameter                       | Value                                                             |
|---------------------------------|-------------------------------------------------------------------|
| Maximum Tolerated Dose (MTD)    | 4.8 mg/m²                                                         |
| Recommended Phase II Dose       | 4.8 mg/m²                                                         |
| Dose-Limiting Toxicities (DLTs) | Neutropenia, neutropenia with fever, myalgia, neuropathic pain    |
| Common Toxicities               | Constipation, anorexia, alopecia, nausea, leukopenia, neutropenia |

Data from a Phase I study with administration every 3-4 weeks.

# Experimental Protocols Tubulin Polymerization Assay (Fluorescence-Based)



This protocol provides a method for determining the effect of **Soblidotin** on tubulin polymerization in vitro.

#### Materials:

- Purified tubulin (>99%)
- General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl<sub>2</sub>, 0.5 mM EGTA)
- GTP solution
- Fluorescent reporter (e.g., DAPI)
- Soblidotin (and other control compounds)
- 96-well, black, flat-bottom microplate
- Temperature-controlled fluorometer

#### Procedure:

- Prepare a tubulin solution in general tubulin buffer containing the fluorescent reporter and GTP.
- Add **Soblidotin** or control compounds to the wells of the microplate.
- Add the tubulin solution to the wells to initiate the polymerization reaction.
- Immediately place the plate in a fluorometer pre-warmed to 37°C.
- Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes) at excitation and emission wavelengths appropriate for the fluorescent reporter (e.g., 360 nm excitation and 450 nm emission for DAPI).
- Plot fluorescence intensity versus time to generate polymerization curves.
- Analyze the curves to determine the effect of Soblidotin on the rate and extent of tubulin polymerization.





Click to download full resolution via product page

Workflow for the tubulin polymerization assay.

## **Cell Viability (MTT) Assay**

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with **Soblidotin**.

Materials:



- Cancer cell lines
- Complete cell culture medium
- Soblidotin
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well tissue culture plates
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of Soblidotin and incubate for the desired time period (e.g., 48 or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells.

## **Colony Formation Assay**

This assay assesses the long-term effects of **Soblidotin** on the ability of single cells to proliferate and form colonies.

#### Materials:

Cancer cell lines



- · Complete cell culture medium
- Soblidotin
- 6-well tissue culture plates
- Crystal violet staining solution
- Fixation solution (e.g., methanol or paraformaldehyde)

#### Procedure:

- Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.
- Treat the cells with various concentrations of **Soblidotin** for a specific duration.
- Remove the drug-containing medium and replace it with fresh medium.
- Incubate the plates for a period that allows for colony formation (typically 1-2 weeks).
- Fix the colonies with a fixation solution and then stain with crystal violet.
- Wash the plates, allow them to dry, and then count the number of colonies in each well.
- Calculate the surviving fraction for each treatment condition compared to the untreated control.

## Conclusion

**Soblidotin** (TZT-1027) is a promising anticancer agent with a well-defined mechanism of action targeting microtubule polymerization. Its potent in vitro and in vivo activities, including in drug-resistant models, warrant further investigation. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of **Soblidotin**. The provided protocols and data serve as a starting point for further preclinical and clinical studies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. maxanim.com [maxanim.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro tubulin polymerization assay [bio-protocol.org]
- To cite this document: BenchChem. [Soblidotin (TZT-1027): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682096#what-is-the-chemical-structure-of-soblidotin-tzt-1027]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





